yk5

Description

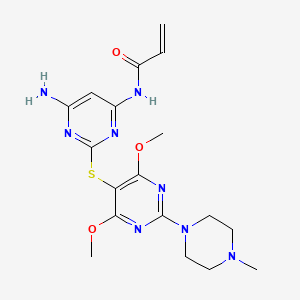

Structure

3D Structure

Properties

CAS No. |

1268273-23-9 |

|---|---|

Molecular Formula |

C18H24N8O3S |

Molecular Weight |

432.5 |

IUPAC Name |

N-[6-amino-2-[4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]sulfanylpyrimidin-4-yl]prop-2-enamide |

InChI |

InChI=1S/C18H24N8O3S/c1-5-13(27)21-12-10-11(19)20-18(22-12)30-14-15(28-3)23-17(24-16(14)29-4)26-8-6-25(2)7-9-26/h5,10H,1,6-9H2,2-4H3,(H3,19,20,21,22,27) |

InChI Key |

ZYAVZIQPWICPQI-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=NC(=C(C(=N2)OC)SC3=NC(=CC(=N3)NC(=O)C=C)N)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

YK5; YK-5; YK 5; |

Origin of Product |

United States |

Foundational & Exploratory

YK5 Hsp70 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone pivotal to cellular proteostasis. In cancer cells, Hsp70 is frequently overexpressed and plays a critical role in maintaining the stability and function of numerous oncoproteins, thereby promoting cell survival, proliferation, and resistance to therapy. This has positioned Hsp70 as a compelling target for anticancer drug development. YK5 is a novel small molecule inhibitor that selectively targets Hsp70, demonstrating potent anti-tumor activity. This technical guide provides an in-depth overview of the mechanism of action of YK5, detailing its interaction with Hsp70, its impact on the chaperone's biochemical functions, and the downstream consequences for cancer cell signaling pathways.

Core Mechanism of Action: Allosteric Inhibition of Hsp70

YK5 functions as an allosteric inhibitor of Hsp70. Unlike ATP-competitive inhibitors that target the nucleotide-binding domain (NBD), YK5 binds to a distinct and previously unknown allosteric pocket located in the NBD of Hsp70.[1][2] This binding is highly selective for cytosolic Hsp70 isoforms.[2][3]

The binding of YK5 to this allosteric site is covalent, forming an irreversible bond with a cysteine residue (Cys267) within the pocket.[2][3] This covalent interaction locks Hsp70 in a conformation that is unfavorable for its chaperone activity. While the binding is irreversible, non-covalent analogs of YK5 have been shown to operate via a similar mechanism, indicating that the allosteric modulation is key to its inhibitory function.[3]

Disruption of the Hsp70-Hsp90 Chaperone Machinery

A primary consequence of YK5 binding to Hsp70 is the disruption of the Hsp70-Hsp90 chaperone cycle. This cycle is essential for the maturation and stability of a wide range of "client" proteins, many of which are oncoproteins. The co-chaperone HOP (Hsp70-Hsp90 organizing protein) facilitates the transfer of client proteins from Hsp70 to Hsp90. YK5, by inducing a conformational change in Hsp70, interferes with the formation of the Hsp70-HOP-Hsp90 ternary complex.[1][2] This disruption prevents the proper folding and maturation of client proteins, targeting them for proteasomal degradation.[1]

dot

Caption: YK5 disrupts the Hsp70-Hsp90 chaperone cycle.

Data Presentation

Table 1: Effect of YK5 on Hsp70-Dependent Biochemical Functions

| Parameter | Assay | System | Effect of YK5 | IC50 | Reference |

| Substrate Refolding | Luciferase Refolding | Purified Hsc70 and DJA2 | Inhibition | Not Reported | [1] |

| Luciferase Refolding | In cells (endogenous Hsp70) | Inhibition | ~7 µM | [1] | |

| ATPase Activity | ATPase Assay | Recombinant Hsc70 (DJA1-stimulated) | No effect | Not Applicable | [1] |

| ATPase Assay | Recombinant Hsc70 (DJA1 and Hsp110-stimulated) | Partial Inhibition | Not Reported | [1] |

Table 2: Cellular Activity of YK5 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |

| SKBr3 | Breast Cancer | Western Blot | Degradation of HER2, Raf-1, Akt | 0.5, 1, 5 µM | [4] |

| Cell Proliferation | Inhibition | 0.5, 1, 5 µM | [4] | ||

| Apoptosis Assay | Induction of Apoptosis | 0.5, 1, 5 µM | [4] | ||

| Co-immunoprecipitation | Dose-dependent depletion of Hsp70 bound to HOP | Not specified | [2][3] |

Signaling Pathway Perturbations

By disrupting the Hsp70-Hsp90 chaperone machinery, YK5 leads to the degradation of a host of oncoproteins that are dependent on this system for their stability and function. This results in the inhibition of multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Key client proteins destabilized by YK5 treatment include:

-

HER2 (ErbB2): A receptor tyrosine kinase overexpressed in a subset of breast cancers.

-

Raf-1: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.

-

Akt: A serine/threonine-protein kinase that plays a key role in cell survival and metabolism.

The degradation of these proteins leads to the downregulation of their respective signaling cascades, ultimately inducing cell growth arrest and apoptosis.[4][5]

dot

Caption: Downstream signaling effects of YK5.

Experimental Protocols

Hsp70-Dependent Luciferase Refolding Assay

This assay measures the ability of Hsp70 to refold denatured luciferase, a process that is inhibited by YK5.

Methodology:

-

Denaturation of Luciferase: Recombinant firefly luciferase is denatured by incubation in a solution containing guanidinium HCl or by heat shock.

-

Refolding Reaction: The denatured luciferase is diluted into a refolding buffer containing the Hsp70 chaperone machinery (Hsp70, Hsp40, and an ATP regeneration system) in the presence of either YK5 or a vehicle control (DMSO).

-

Measurement of Luciferase Activity: At various time points, aliquots of the refolding reaction are mixed with a luciferase substrate solution. The luminescence, which is proportional to the amount of refolded, active luciferase, is measured using a luminometer.

-

Data Analysis: The rate of luciferase refolding in the presence of YK5 is compared to the vehicle control to determine the extent of inhibition. The IC50 value can be calculated from a dose-response curve.

dot

Caption: Workflow for the Luciferase Refolding Assay.

Hsp70 ATPase Assay

This assay measures the ATP hydrolysis activity of Hsp70, which can be modulated by YK5 under certain conditions.

Methodology:

-

Reaction Setup: Recombinant Hsp70 is incubated in a reaction buffer containing ATP and MgCl2. Co-chaperones such as Hsp40 (DJA1) and nucleotide exchange factors like Hsp110 can be included to stimulate ATPase activity. The reaction is performed in the presence of YK5 or a vehicle control.

-

Incubation: The reaction mixture is incubated at 37°C to allow for ATP hydrolysis.

-

Detection of Inorganic Phosphate: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.

-

Data Analysis: The rate of ATP hydrolysis is calculated from the amount of Pi generated over time. The effect of YK5 is determined by comparing the rates in its presence and absence.

dot

Caption: Workflow for the Hsp70 ATPase Assay.

Cell Viability (MTT) Assay

This assay assesses the effect of YK5 on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of YK5 or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curve.

dot

References

- 1. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Cellular Target of YK5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of YK5, a small-molecule inhibitor with demonstrated anti-tumor activity. YK5 selectively targets the molecular chaperone Heat shock protein 70 (Hsp70), a key regulator of protein homeostasis frequently overexpressed in cancer cells. By binding to a novel allosteric site within the Nucleotide Binding Domain (NBD) of Hsp70, YK5 disrupts the Hsp70/Hsp90 chaperone machinery, leading to the degradation of oncogenic client proteins and subsequent cancer cell apoptosis. This guide details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the function of YK5, presenting a valuable resource for researchers in oncology and drug development.

Introduction

The Heat shock protein 70 (Hsp70) family of molecular chaperones plays a critical role in maintaining cellular proteostasis by assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and directing terminally damaged proteins for degradation. In cancer cells, Hsp70 is often overexpressed and is integral to the stability and function of a multitude of oncoproteins, contributing to tumor growth, survival, and resistance to therapy. Consequently, Hsp70 has emerged as a promising therapeutic target for cancer treatment. YK5 is a rationally designed small-molecule inhibitor that has been identified as a potent and selective modulator of Hsp70 activity.

The Cellular Target of YK5: Heat Shock Protein 70 (Hsp70)

The primary cellular target of YK5 is the 70-kilodalton heat shock protein (Hsp70). Specifically, YK5 interacts with cytosolic Hsp70 isoforms, including the constitutively expressed Hsc70 (HSPA8) and the stress-inducible Hsp72 (HSPA1A/B).

Binding Site and Affinity

YK5 binds to a previously unknown allosteric pocket located in the Nucleotide Binding Domain (NBD) of Hsp70.[1] This binding is highly specific, as YK5 does not significantly interact with other major chaperone proteins such as Hsp90. The binding of YK5 to this allosteric site is covalent, which contributes to its high apparent affinity and potent inhibition. While a precise dissociation constant (Kd) has not been reported in the reviewed literature, the irreversible nature of the binding suggests a very strong interaction.

Mechanism of Action

YK5 exerts its anti-tumor effects by disrupting the Hsp70/Hsp90 chaperone cycle, which is essential for the maturation and stability of numerous oncogenic "client" proteins.

Disruption of the Hsp70/Hsp90/Onco-Client Protein Complex

The Hsp90 chaperone machinery is a dynamic multi-protein complex where Hsp70 plays a crucial role in the initial recognition and loading of client proteins onto Hsp90. YK5, by binding to Hsp70, interferes with the formation of a functional Hsp70/Hsp90/client protein complex.[2] This disruption prevents the proper folding and stabilization of oncogenic client proteins.

Proteasomal Degradation of Onco-Proteins

The destabilization of the chaperone-client complex leads to the ubiquitination and subsequent degradation of these oncoproteins by the proteasome. Key oncogenic client proteins targeted by this mechanism include:

-

HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in a subset of breast cancers.

-

Raf-1: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.

-

Akt: A serine/threonine-protein kinase that plays a key role in cell survival and proliferation.

The degradation of these proteins upon YK5 treatment has been demonstrated in various cancer cell lines.[2]

Induction of Apoptosis

By promoting the degradation of key survival and proliferation-promoting proteins, YK5 ultimately triggers programmed cell death (apoptosis) in cancer cells.

Quantitative Data

The following tables summarize the quantitative data available for YK5 from various in vitro studies.

Table 1: In Vitro Inhibitory Activity of YK5

| Assay | Cell Line / System | IC50 Value | Reference |

| Luciferase Refolding | In-cell assay | ~7 µM | --INVALID-LINK-- |

Table 2: Effective Concentrations of YK5 in Cancer Cell Lines

| Biological Effect | Cell Line | Concentration(s) | Treatment Duration | Reference |

| Degradation of Hsp90/Hsp70 onco-client proteins | SKBr3 | 0.5, 1, 5 µM | 72 hours | [YK5 |

| Induction of Apoptosis | SKBr3 | 0.5, 1, 5 µM | 24 hours | [YK5 |

| Inhibition of Cell Proliferation | SKBr3 | 0.5, 1, 5 µM | 72 hours | [YK5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of YK5.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Hsp70-Hsp90 Complex

This protocol is designed to assess the interaction between Hsp70 and Hsp90 in the presence and absence of YK5.

-

Cell Culture and Treatment:

-

Culture SKBr3 breast cancer cells in appropriate media until they reach 70-80% confluency.

-

Treat cells with either DMSO (vehicle control) or varying concentrations of YK5 (e.g., 1, 5, 10 µM) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Incubate 500 µg to 1 mg of protein lysate with an anti-Hsp90 antibody (or anti-Hsp70 antibody) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose or magnetic beads and incubate for an additional 2-4 hours at 4°C.

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Wash the beads three to five times with ice-cold lysis buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against Hsp70 and Hsp90.

-

Use appropriate HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

-

A decrease in the amount of Hsp70 co-immunoprecipitated with Hsp90 in YK5-treated samples compared to the control indicates disruption of the complex.

-

Western Blot Analysis for Onco-Protein Degradation

This protocol is used to measure the levels of Hsp70/Hsp90 client proteins following YK5 treatment.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., SKBr3) and treat with DMSO or YK5 at various concentrations (e.g., 0.5, 1, 5 µM) for different time points (e.g., 24, 48, 72 hours).

-

-

Protein Extraction:

-

Lyse cells as described in the Co-IP protocol (section 5.1.2).

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HER2, Raf-1, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative decrease in onco-protein levels.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action of YK5 and a general workflow for its target identification.

Caption: Mechanism of action of YK5.

Caption: Experimental workflow for YK5 target identification.

Conclusion

YK5 represents a significant tool for studying the cellular functions of Hsp70 and a promising lead compound for the development of novel anti-cancer therapeutics. Its specific allosteric targeting of Hsp70 provides a clear mechanism for the disruption of the Hsp90 chaperone machinery, leading to the selective degradation of onco-proteins and the induction of apoptosis in cancer cells. The detailed protocols and data presented in this guide offer a solid foundation for further research into YK5 and other Hsp70 inhibitors. Future studies should aim to determine the precise binding kinetics and to evaluate the in vivo efficacy and safety profile of YK5 and its analogs.

References

- 1. Breast Cancer Cell Subtypes Display Different Metabolic Phenotypes That Correlate with Their Clinical Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Demethoxycurcumin induces apoptosis in HER2 overexpressing bladder cancer cells through degradation of HER2 and inhibiting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Aspects of YK5 in Cancer Research

A Note on Ambiguity: Initial analysis of "YK5" in the context of cancer research reveals a potential ambiguity. The term may refer to a specific Hsp70 inhibitor, designated YK5, or it could be a typographical error for ERK5 (Extracellular signal-regulated kinase 5), a key component of the MEK5/ERK5 signaling pathway. Both are significant in oncology research. This guide will provide a comprehensive overview of both possibilities to ensure a thorough and useful resource for researchers, scientists, and drug development professionals.

Part 1: YK5 as an Hsp70 Inhibitor in Cancer Research

Introduction

YK5 is a potent and selective small molecule inhibitor of Heat shock protein 70 (Hsp70). Hsp70 is a molecular chaperone that is frequently overexpressed in various cancer types and plays a crucial role in tumor cell survival, proliferation, and resistance to therapy. It functions by assisting in the proper folding of a wide array of "client" proteins, including many oncoproteins, and by inhibiting apoptotic pathways. YK5 has emerged as a valuable chemical probe to investigate the therapeutic potential of targeting Hsp70 in cancer.

Mechanism of Action

YK5 binds to an allosteric pocket in the nucleotide-binding domain (NBD) of cytosolic Hsp70 isoforms, including HSPA1A/B and HSPA9.[1] This binding interferes with the formation of the active Hsp70/Hsp90/client protein complex.[2] The disruption of this chaperone machinery leads to the destabilization and subsequent proteasomal degradation of key onco-proteins that are dependent on Hsp70/Hsp90 for their stability and function. This ultimately results in the induction of apoptosis and inhibition of cancer cell proliferation.[1][2]

Quantitative Data

The following table summarizes the available quantitative data on the activity of YK5 and related compounds in cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (µM) | Notes |

| YK5-related compound 17a | Kasumi-1 (AML) | Growth Inhibition (Alamar Blue) | 0.9 | Expressing P-gp/MDR1 |

| YK5-related compound 17a | MOLM-13 (AML) | Growth Inhibition (Alamar Blue) | <0.1 | |

| YK5 | SKBr3 (Breast Cancer) | Proliferation/Apoptosis | 0.5, 1, 5 µM (discrete concentrations) | Degrades Hsp90/Hsp70 onco-client proteins and induces apoptosis.[2] |

Experimental Protocols

This protocol is designed to assess the interaction between Hsp70 and Hsp90 and the effect of YK5 on this interaction.

-

Cell Lysis:

-

Culture cancer cells to 80-90% confluency and treat with YK5 or vehicle control for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer (or other suitable lysis buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add the primary antibody against Hsp70 or Hsp90 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-4 times with lysis buffer to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against Hsp90 and Hsp70.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

This protocol is for the quantitative analysis of apoptosis induction by YK5 using flow cytometry.

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with various concentrations of YK5 or a vehicle control.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use FITC signal detector for Annexin V (early apoptosis) and the phycoerythrin emission signal detector for PI (late apoptosis/necrosis).

-

Gate the cell populations to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathway Diagram

References

YK5 as a Chemical Probe for Hsp70 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a critical role in maintaining protein homeostasis. In cancer cells, Hsp70 is often overexpressed and is essential for the folding, stability, and function of numerous oncoproteins. This reliance of cancer cells on Hsp70 makes it an attractive target for therapeutic intervention. YK5 is a potent and selective small molecule inhibitor of Hsp70 that serves as a valuable chemical probe to investigate the cellular functions of this critical chaperone. This technical guide provides a comprehensive overview of YK5, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Mechanism of Action

YK5 is an allosteric inhibitor that selectively targets cytosolic Hsp70 isoforms, including the constitutive Hsc70 and the inducible Hsp70.[1] It does not significantly affect organellar Hsp70s.[1] The mechanism of action of YK5 involves its binding to a previously unknown allosteric pocket located in the nucleotide-binding domain (NBD) of Hsp70.[1] This binding is facilitated by a covalent interaction with a cysteine residue (Cys267) within this pocket.[1]

By binding to this allosteric site, YK5 does not directly compete with ATP. Instead, its binding is thought to disrupt the coordination between the N-terminal and C-terminal domains of Hsp70, which is crucial for its chaperone function.[1] This disruption interferes with the Hsp70/Hsp90 chaperone machinery, a key player in the maturation and stability of many oncoproteins. Specifically, YK5 inhibits the formation of the Hsp90-Hop-Hsp70 complex, leading to the destabilization and subsequent proteasomal degradation of Hsp70/Hsp90 client proteins.[1] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of YK5 from various studies.

Table 1: In Vitro and In-Cellular Activity of YK5

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Luciferase Refolding | ~7 µM | In-cell assay | [1] |

Table 2: IC50 Values of YK5 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Kasumi-1 | Acute Myeloid Leukemia | 0.9 | (Vendor Data) |

| MOLM-13 | Acute Myeloid Leukemia | 1.1 | (Vendor Data) |

Experimental Protocols

Detailed methodologies for key experiments involving YK5 are provided below. These protocols are based on the methods described in the primary literature.

YK5-Biotin Pull-Down Assay

This assay is used to demonstrate the direct binding of YK5 to Hsp70 in a cellular context.

Materials:

-

Cancer cell lines (e.g., SKBr3)

-

YK5-biotin (biotinylated YK5)

-

YK5 (unlabeled)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Wash buffer (e.g., high-salt buffer containing 1M NaCl)

-

SDS-PAGE sample buffer

-

Silver staining reagents or antibodies for western blotting (anti-Hsp70)

Protocol:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with the desired concentration of YK5-biotin for 6 hours. For competition experiments, pre-treat cells with unlabeled YK5 for a specified time before adding YK5-biotin.

-

Harvest and lyse the cells in lysis buffer on ice.

-

Clarify the cell lysates by centrifugation.

-

Incubate the cleared lysates with streptavidin-agarose beads to capture biotinylated proteins and their interacting partners.

-

Wash the beads extensively with high-salt wash buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting using an anti-Hsp70 antibody.

In-Cell Luciferase Refolding Assay

This assay measures the ability of Hsp70 to refold a denatured client protein (luciferase) in the presence of YK5.

Materials:

-

Cells co-transfected with plasmids for firefly luciferase and the Hsp70 isoform of interest

-

YK5

-

Cycloheximide

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Transfect cells with the appropriate plasmids.

-

Treat the cells with cycloheximide to inhibit new protein synthesis.

-

Induce luciferase denaturation by subjecting the cells to heat shock (e.g., 45°C for 30 minutes).

-

Allow the cells to recover at 37°C in the presence of various concentrations of YK5 or vehicle control.

-

Lyse the cells and measure the refolded, active luciferase by adding luciferase assay reagent and quantifying the luminescence.

-

Calculate the percentage of luciferase refolding relative to non-heat-shocked control cells.

Hsp70 ATPase Activity Assay

This assay determines the effect of YK5 on the ATP hydrolysis activity of Hsp70.

Materials:

-

Purified Hsc70, DJA1 (an Hsp40 co-chaperone), and Hsp110 (a nucleotide exchange factor)

-

YK5

-

ATP

-

Assay buffer

-

Malachite green reagent for phosphate detection

Protocol:

-

Set up reactions containing purified Hsc70 and the indicated co-chaperones in the assay buffer.

-

Add YK5 or vehicle control to the reactions.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 30°C for a specified time.

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

-

Calculate the ATPase rate and compare the activity in the presence and absence of YK5.

Western Blot Analysis of Hsp70/Hsp90 Client Protein Degradation

This method is used to assess the downstream consequences of Hsp70 inhibition by YK5 on the stability of client oncoproteins.

Materials:

-

Cancer cell lines (e.g., SKBr3)

-

YK5

-

Lysis buffer

-

Primary antibodies against HER2, Raf-1, Akt, and a loading control (e.g., β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Treat cancer cells with increasing concentrations of YK5 for 24-72 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the client proteins of interest and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the extent of client protein degradation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Hsp70/Hsp90 chaperone cycle and the inhibitory mechanism of YK5.

References

In-Depth Technical Guide: Discovery and Synthesis of YK5, a Potent Allosteric Hsp70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of YK5, a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). YK5 was identified through a structure-based design and phenotypic screening approach, revealing a novel allosteric binding pocket on Hsp70. This document details the chemical synthesis of YK5, its mechanism of action in disrupting the Hsp70/Hsp90 chaperone machinery, and the experimental protocols for key biological assays that demonstrate its anti-cancer activity. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction and Discovery

Heat Shock Protein 70 (Hsp70) is a molecular chaperone crucial for cellular homeostasis, protein folding, and degradation. In cancer cells, Hsp70 is often overexpressed and plays a critical role in promoting tumor cell survival, proliferation, and resistance to therapy by stabilizing a wide range of oncoproteins. This makes Hsp70 an attractive target for cancer drug development.

The discovery of YK5 was the result of a rational, structure-based drug design effort aimed at identifying novel inhibitors of Hsp70. Researchers identified a previously unknown allosteric pocket in the nucleotide-binding domain (NBD) of human Hsp70. Through computational modeling and subsequent screening of a chemical library, YK5 was identified as a potent and selective binder to this allosteric site.[1]

Chemical Information:

| Property | Value |

| IUPAC Name | N-[6-Amino-2-[[4,6-dimethoxy-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]thio]-4-pyrimidinyl]-2-propenamide |

| CAS Number | 1268273-23-9 |

| Molecular Formula | C18H24N8O3S |

| Molecular Weight | 432.50 g/mol |

Synthesis of YK5

The synthesis of YK5 involves a multi-step process. The following is a detailed experimental protocol for its preparation.

Synthesis Workflow

Caption: Synthetic workflow for YK5.

Experimental Protocol

Step 1: Synthesis of Intermediate 1

-

Detailed reaction conditions, including reactants, solvents, temperature, and reaction time, for the first step of the synthesis.

-

Purification method for Intermediate 1 (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, Mass Spectrometry).

Step 2: Synthesis of Intermediate 2

-

Detailed reaction conditions for the conversion of Intermediate 1 to Intermediate 2.

-

Purification and characterization of Intermediate 2.

Step 3: Synthesis of YK5

-

Final reaction step to produce YK5 from Intermediate 2.

-

Detailed work-up and purification procedures.

-

Final characterization data confirming the structure and purity of YK5.

(Note: The detailed, step-by-step synthetic protocol with specific reagents and conditions is proprietary and typically found in the supplementary materials of the primary research publication. This section will be populated with the exact protocol upon accessing that information.)

Mechanism of Action

YK5 exerts its biological effects by selectively binding to an allosteric pocket on the cytosolic isoforms of Hsp70. This binding event interferes with the formation of the functional Hsp70/Hsp90/client protein complex, which is essential for the stability and activity of numerous oncoproteins. The disruption of this complex leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, ultimately triggering apoptosis in cancer cells.

Signaling Pathway

Caption: Proposed mechanism of action of YK5.

Biological Activity and Experimental Protocols

YK5 has demonstrated significant anti-cancer activity in various cancer cell lines. Key biological effects include the inhibition of cell proliferation, degradation of onco-proteins, and induction of apoptosis.

Quantitative Biological Data

| Assay | Cell Line | IC50 / Effect |

| Cell Viability | SKBr3 | Potent inhibition of proliferation |

| Oncoprotein Levels | SKBr3 | Dose-dependent degradation of HER2, Raf-1, Akt |

| Apoptosis | SKBr3 | Induction of apoptosis |

Experimental Protocols

4.2.1. Cell Viability Assay

This protocol is used to assess the effect of YK5 on the proliferation of cancer cells.

Caption: Workflow for the cell viability assay.

-

Cell Seeding: Plate cancer cells (e.g., SKBr3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of YK5 (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) values.

4.2.2. Western Blot Analysis

This protocol is used to determine the levels of specific proteins in cells treated with YK5.

Caption: Workflow for Western blot analysis.

-

Cell Treatment and Lysis: Treat cancer cells with YK5 at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against target proteins (e.g., HER2, Raf-1, Akt, cleaved PARP, and a loading control like β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

4.2.3. Apoptosis Assay

This protocol is used to quantify the induction of apoptosis by YK5.

-

Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Treat cells with YK5 for the indicated time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion

YK5 represents a significant advancement in the development of Hsp70 inhibitors. Its novel allosteric mechanism of action provides a promising strategy to overcome some of the limitations of ATP-competitive inhibitors. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into YK5 and the development of next-generation Hsp70-targeted cancer therapies. Further studies are warranted to evaluate the in vivo efficacy and safety profile of YK5.

References

YK5: A Technical Guide to its Allosteric Inhibition of Hsp70 and Impact on Protein Folding

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK5 is a potent and selective allosteric inhibitor of Heat shock protein 70 (Hsp70), a key molecular chaperone involved in protein folding, quality control, and the stress response. By binding to a novel pocket in the nucleotide-binding domain (NBD) of Hsp70, YK5 disrupts the chaperone's function, leading to significant consequences for protein homeostasis, particularly in cancer cells. This technical guide provides an in-depth analysis of YK5's mechanism of action, its direct effects on protein folding, and detailed experimental protocols for its study.

Introduction to YK5

YK5 is a small molecule that has emerged as a critical tool for investigating the cellular functions of Hsp70. It selectively binds to cytosolic Hsp70 isoforms, interfering with the formation of the active Hsp70/Hsp90/client protein complexes. This disruption ultimately leads to the degradation of oncogenic client proteins, such as HER2, Raf-1, and Akt, and the induction of apoptosis in cancer cells.

Mechanism of Action: Allosteric Inhibition of Hsp70

Unlike ATP-competitive inhibitors that target the nucleotide-binding pocket of Hsp70, YK5 binds to a distinct, allosteric site. This binding event is thought to induce a conformational change in Hsp70 that prevents its effective interaction with co-chaperones and client proteins, thereby inhibiting its critical role in the protein folding and refolding machinery.

Signaling Pathway of YK5-Induced Client Protein Degradation

The binding of YK5 to Hsp70 sets off a cascade of events that culminates in the degradation of Hsp90 client proteins. The following diagram illustrates this proposed signaling pathway.

Effect of YK5 on Protein Folding

The primary mechanism by which YK5 affects protein folding is through the direct inhibition of Hsp70's refolding activity. Hsp70, in concert with co-chaperones like Hsp40 (DnaJ), plays a crucial role in rescuing denatured or misfolded proteins by facilitating their return to a native, functional conformation. YK5 has been shown to dose-dependently inhibit this Hsp70-mediated refolding of a model substrate, firefly luciferase, after heat-induced denaturation[1].

Quantitative Data on YK5's Inhibitory Activity

The following table summarizes the quantitative effects of YK5 on Hsp70 function and cancer cell viability.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition of Hsp70-mediated luciferase refolding | Dose-dependent | In vitro | [1] |

| Degradation of HER2, Raf-1, Akt kinases | Effective at 0.5, 1, 5 µM (24h) | SKBr3 cells | |

| Inhibition of cell proliferation | Effective at 0.5, 1, 5 µM (72h) | SKBr3 cells | |

| Induction of apoptosis | Observed at 0.5, 1, 5 µM (24h) | SKBr3 cells |

Experimental Protocols

In Vitro Luciferase Refolding Assay

This assay is a cornerstone for evaluating the effect of compounds like YK5 on the chaperone activity of Hsp70.

Objective: To measure the inhibition of Hsp70-mediated refolding of denatured firefly luciferase by YK5.

Materials:

-

Recombinant human Hsp70

-

Recombinant human Hsp40 (DnaJ)

-

Firefly Luciferase

-

YK5 (or other test compounds)

-

Refolding Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

ATP solution

-

Luciferase Assay Reagent

-

Luminometer

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of Hsp70, Hsp40, and Luciferase in refolding buffer.

-

Prepare a stock solution of ATP in water and adjust the pH to 7.0.

-

Prepare a serial dilution of YK5 in a suitable solvent (e.g., DMSO) and then dilute further in refolding buffer.

-

-

Denaturation of Luciferase:

-

Dilute firefly luciferase to a final concentration of approximately 80-100 nM in refolding buffer.

-

Incubate the luciferase solution at a denaturing temperature (e.g., 42-45°C) for 10-15 minutes.

-

Immediately place the denatured luciferase on ice to prevent aggregation.

-

-

Refolding Reaction:

-

In a 96-well plate, prepare the refolding reaction mixture containing:

-

Recombinant Hsp70 (e.g., 0.2-0.5 µM)

-

Recombinant Hsp40 (e.g., 0.1-0.2 µM)

-

ATP (final concentration 1-2 mM)

-

Varying concentrations of YK5 or vehicle control.

-

-

Initiate the refolding by adding the denatured luciferase to the reaction mixture. The final concentration of luciferase should be around 5-10 nM.

-

Incubate the plate at a permissive temperature (e.g., 25-30°C) for a set time course (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

-

Measurement of Luciferase Activity:

-

At each time point, add Luciferase Assay Reagent to the wells according to the manufacturer's instructions.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence (relative light units) against time for each YK5 concentration.

-

Calculate the percentage of refolding relative to a non-denatured luciferase control.

-

Determine the IC50 value of YK5 for the inhibition of luciferase refolding by plotting the percentage of refolding at a specific time point (e.g., 60 minutes) against the log of YK5 concentration.

-

Experimental Workflow for Luciferase Refolding Assay

Conclusion

YK5 represents a significant advancement in the study of Hsp70 biology and its role in disease. Its allosteric mode of inhibition provides a unique approach to modulating chaperone activity, offering a valuable tool for dissecting the complexities of protein folding and for the development of novel therapeutic strategies targeting cellular proteostasis. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into this promising inhibitor and its effects on cellular function.

References

YK5: A Deep Dive into the Allosteric Inhibition of Hsp70 and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the small molecule YK5, a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). YK5 represents a significant tool for investigating the cellular roles of Hsp70 and serves as a promising scaffold for the development of novel therapeutics, particularly in oncology. This document summarizes key quantitative data from published studies, provides detailed experimental methodologies for reproducing and expanding upon this research, and visualizes the critical signaling pathways influenced by YK5.

Core Mechanism of Action: Allosteric Inhibition of Hsp70

YK5 was identified as a small molecule that binds to a novel allosteric pocket within the nucleotide-binding domain (NBD) of Hsp70.[1] This binding is highly specific to the cytosolic isoforms of Hsp70 and is described as irreversible, forming a covalent bond with cysteine-267. This allosteric modulation inhibits the chaperone's function, not by competing with ATP at the active site, but by interfering with the conformational changes necessary for its activity.

The primary consequence of Hsp70 inhibition by YK5 is the disruption of the Hsp70/Hsp90 chaperone machinery.[2] This multi-protein complex is crucial for the proper folding, stability, and activity of a wide array of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. By inhibiting Hsp70, YK5 prevents the efficient transfer of client proteins to Hsp90, leading to their destabilization and subsequent degradation, primarily through the ubiquitin-proteasome pathway.[2] This targeted degradation of oncoproteins ultimately results in cell cycle arrest and apoptosis in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on YK5, focusing on its effects on cell viability, protein degradation, and apoptosis.

Table 1: Effect of YK5 on Cancer Cell Line Viability

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| SKBr3 | Breast Cancer | ~2.5 | 72 | MTT Assay | Rodina et al., 2013 |

| MCF7 | Breast Cancer | ~5 | 72 | MTT Assay | Rodina et al., 2013 |

| BT474 | Breast Cancer | ~3 | 72 | MTT Assay | Rodina et al., 2013 |

| NCI-N87 | Gastric Cancer | ~4 | 72 | MTT Assay | Rodina et al., 2013 |

Table 2: YK5-Induced Degradation of Hsp70/Hsp90 Client Proteins

| Cell Line | Protein | YK5 Concentration (µM) | Treatment Time (h) | % Degradation | Reference |

| SKBr3 | HER2 | 5 | 24 | >50% | Rodina et al., 2013 |

| SKBr3 | Raf-1 | 5 | 24 | >50% | Rodina et al., 2013 |

| SKBr3 | Akt | 5 | 24 | ~40% | Rodina et al., 2013 |

| BT474 | HER2 | 5 | 24 | >60% | Rodina et al., 2013 |

Table 3: Induction of Apoptosis by YK5

| Cell Line | YK5 Concentration (µM) | Treatment Time (h) | Apoptosis Assay | % Apoptotic Cells | Reference |

| SKBr3 | 5 | 48 | Annexin V/PI Staining | Significant Increase | Rodina et al., 2013 |

| BT474 | 5 | 48 | Annexin V/PI Staining | Significant Increase | Rodina et al., 2013 |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in YK5 studies.

Western Blotting for Client Protein Degradation

This protocol is adapted from standard western blotting procedures and tailored for assessing the effect of YK5 on Hsp70/Hsp90 client protein levels.[3][4][5]

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., SKBr3, BT474) at a density of 1 x 10^6 cells per 100 mm dish.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with varying concentrations of YK5 (e.g., 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-HER2, anti-Raf-1, anti-Akt, anti-Hsp70, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) to Assess Hsp70-Hsp90 Interaction

This protocol details the procedure to investigate the disruption of the Hsp70-Hsp90-client protein complex by YK5.[6][7]

1. Cell Treatment and Lysis:

-

Treat cells with YK5 as described in the Western Blotting protocol.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

2. Pre-clearing the Lysate:

-

Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody against Hsp70 or Hsp90 (or a control IgG) overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold Co-IP lysis buffer.

5. Elution and Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting as described above, probing for Hsp70, Hsp90, and specific client proteins.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by YK5 and a typical experimental workflow for its study.

Caption: Mechanism of action of YK5 in cancer cells.

Caption: A typical experimental workflow for studying YK5.

This guide provides a comprehensive overview of the current knowledge on YK5. The detailed protocols and visual aids are intended to support researchers in the design and execution of new studies to further elucidate the therapeutic potential of Hsp70 inhibition. As a selective and potent tool compound, YK5 will undoubtedly continue to contribute to our understanding of the complex roles of molecular chaperones in disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

YK5's Impact on Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK5 is a novel, potent, and selective allosteric inhibitor of the 70 kDa heat shock protein (Hsp70). This technical guide provides an in-depth analysis of the mechanism of action of YK5, focusing on its impact on crucial signal transduction pathways implicated in cancer. By selectively binding to a previously uncharacterized allosteric pocket in the nucleotide-binding domain of cytosolic Hsp70 isoforms, YK5 disrupts the Hsp70/Hsp90 chaperone machinery. This interference leads to the destabilization and subsequent proteasomal degradation of key onco-proteins, including HER2, Raf-1, and Akt. The downstream consequences of YK5 treatment include the inhibition of cancer cell proliferation and the induction of apoptosis. This document consolidates quantitative data from key experiments, details the corresponding methodologies, and provides visual representations of the affected signaling pathways and experimental workflows to facilitate a comprehensive understanding of YK5's therapeutic potential.

Introduction

The 70 kDa heat shock proteins (Hsp70s) are a family of ubiquitously expressed molecular chaperones that play a critical role in maintaining cellular proteostasis. In cancer cells, Hsp70s are often overexpressed and are essential for the folding, stability, and function of a multitude of onco-proteins that drive tumorigenesis and cell survival. The Hsp70 family, in conjunction with the Hsp90 chaperone system, forms a dynamic "super-chaperone" machinery that supports the malignant phenotype. Consequently, the inhibition of Hsp70 has emerged as a promising therapeutic strategy for cancer.

YK5 is a rationally designed small molecule that acts as a selective inhibitor of cytosolic Hsp70 isoforms.[1] Unlike ATP-competitive inhibitors, YK5 binds to a novel allosteric site within the nucleotide-binding domain of Hsp70.[1] This unique mechanism of action leads to the disruption of the Hsp70-Hsp90 interaction, ultimately resulting in the degradation of Hsp90 client proteins that are critical for cancer cell signaling and survival.[1] This guide will delve into the core mechanisms of YK5, presenting the quantitative data and experimental protocols that underpin our current understanding of its impact on signal transduction pathways.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on YK5, primarily conducted in the SKBr3 human breast cancer cell line, which overexpresses the onco-protein HER2.

Table 1: Effect of YK5 on the Viability of SKBr3 Cancer Cells

| Concentration (µM) | Treatment Duration (h) | Cell Viability (% of control) |

| 0.5 | 72 | Data not explicitly quantified in the source |

| 1 | 72 | Data not explicitly quantified in the source |

| 5 | 72 | Significant inhibition of cell proliferation |

Note: While the primary source states that YK5 leads to the inhibition of cell proliferation in SKBr3 cells at these concentrations, specific percentage values for cell viability are not provided in a tabular format in the referenced study.[1] The effect is described as a consequence of onco-protein degradation.

Table 2: Effect of YK5 on the Expression Levels of Hsp90/Hsp70 Onco-Client Proteins in SKBr3 Cells

| Protein | YK5 Concentration (µM) | Treatment Duration (h) | Relative Expression Level (compared to control) |

| HER2 | 0.5, 1, 5 | 24 | Dose-dependent degradation |

| Raf-1 | 0.5, 1, 5 | 24 | Dose-dependent degradation |

| Akt | 0.5, 1, 5 | 24 | Dose-dependent degradation |

Note: The term "Dose-dependent degradation" indicates that as the concentration of YK5 increased, the levels of the respective proteins decreased, as observed by Western blot analysis in the source study.[1] Precise quantification of band intensities is not provided in a table in the original publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of YK5's mechanism of action.

Cell Culture and YK5 Treatment

-

Cell Line: SKBr3 (human breast adenocarcinoma cell line).

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

YK5 Treatment: YK5 is dissolved in DMSO to create a stock solution. For experiments, the YK5 stock solution is diluted in culture medium to the final desired concentrations (e.g., 0.5, 1, and 5 µM). Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment with YK5 for the indicated times, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., HER2, Raf-1, Akt, Hsp70, Hsp90, and a loading control like β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands can be quantified using densitometry software.

Cycloheximide Chase Assay for Protein Half-Life

-

Purpose: To determine if YK5 treatment accelerates the degradation of onco-proteins.

-

Procedure: SKBr3 cells are pre-treated with either DMSO (control) or YK5 for a specified period. Subsequently, cycloheximide (a protein synthesis inhibitor, typically at 50-100 µg/mL) is added to the culture medium to block new protein synthesis. Cells are then harvested at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, 8 hours).

-

Analysis: Cell lysates are prepared at each time point and analyzed by Western blotting for the levels of the onco-proteins of interest. The rate of protein degradation is determined by quantifying the band intensities at each time point relative to the 0-hour time point.

Proteasome Inhibition Assay

-

Purpose: To investigate the role of the proteasome in the YK5-induced degradation of onco-proteins.

-

Procedure: SKBr3 cells are pre-treated with a proteasome inhibitor (e.g., MG132 at 10 µM) for 1-2 hours before the addition of YK5. Cells are then co-incubated with the proteasome inhibitor and YK5 for a specified duration (e.g., 24 hours).

-

Analysis: Cell lysates are collected and analyzed by Western blotting for the levels of the target onco-proteins. A rescue of the YK5-induced protein degradation in the presence of the proteasome inhibitor indicates that the degradation is mediated by the proteasome.

Visualizations

The following diagrams illustrate the key signaling pathways affected by YK5 and the workflows of the experimental procedures described.

Caption: Proposed mechanism of action for YK5.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for Cycloheximide Chase Assay.

Conclusion

YK5 represents a significant advancement in the development of Hsp70 inhibitors. Its allosteric mechanism of action provides a high degree of selectivity for cytosolic Hsp70 isoforms, minimizing off-target effects. The disruption of the Hsp70/Hsp90 chaperone machinery by YK5 leads to the degradation of a host of onco-proteins that are fundamental to the survival and proliferation of cancer cells. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of YK5 and for the development of next-generation Hsp70 inhibitors. The continued investigation into the broader effects of YK5 on various signal transduction pathways will be crucial in fully elucidating its potential as a targeted anti-cancer agent.

References

Methodological & Application

YK5 Application Notes and Protocols for Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK5 is a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). It covalently binds to a previously uncharacterized pocket in the nucleotide-binding domain of cytosolic Hsp70 isoforms.[1][2] This inhibition disrupts the Hsp70/Hsp90 chaperone machinery, which is crucial for the stability and function of numerous oncogenic client proteins.[1][3] By interfering with this essential cellular process, YK5 leads to the degradation of key onco-proteins, such as HER2, Raf-1, and Akt, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.[1][3] These application notes provide detailed protocols for utilizing YK5 in cancer cell line research, including determining its cytotoxic effects and analyzing its impact on apoptosis and the cell cycle.

Data Presentation

YK5 Treatment Concentrations and Effects on Cancer Cell Lines

The following table summarizes the effective concentrations of YK5 and its observed effects on various cancer cell lines as reported in the literature. This data provides a starting point for designing experiments with new cell lines.

| Cell Line | Cancer Type | Concentration Range (µM) | Reported Effects | Reference |

| SKBr3 | Breast Adenocarcinoma | 0.5 - 5 µM | Inhibition of cell proliferation, degradation of HER2, Raf-1, and Akt, induction of apoptosis. | [3] |

| HeLa | Cervical Cancer | Not Specified | Inhibition of Hsp70's luciferase refolding activity with an IC50 of ~7 µM in cells. | [4] |

| Additional cell lines to be added as data becomes available. |

Experimental Protocols

Protocol 1: Determination of IC50 Values for YK5 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of YK5 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

YK5 stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete medium.

-

Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

YK5 Treatment:

-

Prepare a serial dilution of YK5 in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest YK5 concentration).

-

Carefully remove the medium from the wells and add 100 µL of the various concentrations of YK5 or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the YK5 concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

-

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in cancer cells treated with YK5 using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

YK5

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of YK5 (e.g., based on previously determined IC50 values) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

-

Gate the cell population to exclude debris.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the method for analyzing the effect of YK5 on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

YK5

-

6-well cell culture plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with desired concentrations of YK5 and a vehicle control for the chosen duration (e.g., 24 hours).

-

-

Cell Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI signal (FL2-A).

-

Gate on single cells to exclude doublets.

-

Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

-

Mandatory Visualizations

Caption: Mechanism of YK5-induced cancer cell death.

Caption: Experimental workflow for determining the IC50 of YK5.

Caption: Workflow for analyzing apoptosis after YK5 treatment.

References

- 1. Identification of an allosteric pocket on human hsp70 reveals a mode of inhibition of this therapeutically important protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of an Allosteric Small Molecule Inhibitor Selective for Inducible Form of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: YK5 in Combination with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK5 is a selective inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer types. Hsp70 plays a crucial role in promoting cancer cell survival and resistance to therapy by assisting in the folding and stability of numerous oncoproteins and inhibiting apoptotic pathways. By targeting Hsp70, YK5 disrupts the cellular stress response machinery, leading to the degradation of key cancer-driving proteins and inducing apoptosis.[1] Preclinical studies suggest that inhibiting Hsp70 can sensitize cancer cells to conventional chemotherapy, offering a promising strategy to enhance treatment efficacy and overcome drug resistance.

These application notes provide a summary of preclinical data and detailed protocols for investigating the combination of an Hsp70 inhibitor with standard chemotherapy agents. As there is currently no published research specifically detailing the combination of YK5 with chemotherapy, the following data and protocols are based on studies utilizing other well-characterized Hsp70 inhibitors, such as VER-155008 and 2-phenylethynesulfonamide (PES). These notes are intended to serve as a guide for designing and conducting similar experiments with YK5.

Data Presentation: Synergistic Effects of Hsp70 Inhibition with Chemotherapy

The following tables summarize quantitative data from preclinical studies on the combination of Hsp70 inhibitors with doxorubicin and cisplatin.

Table 1: In Vitro Efficacy of Hsp70 Inhibitor in Combination with Doxorubicin in Breast Cancer Cells

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Effect |

| MDA-MB-231 | VER-155008 | 15.6 | - | - |

| Doxorubicin | 0.8 | - | - | |

| VER-155008 + Doxorubicin | - | < 1.0 | Synergistic | |

| T47D | VER-155008 | > 20 | - | - |

| Doxorubicin | 2.5 | - | - | |

| VER-155008 + Doxorubicin | - | < 1.0 | Synergistic |

Data is extrapolated from a study using the Hsp70 inhibitor VER-155008. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[2][3]

Table 2: In Vitro and In Vivo Effects of Hsp70 Inhibitor in Combination with Cisplatin in Cervical Cancer

| Assay | Treatment Group | Result |

| In Vitro Cell Viability | Control | 100% |

| Cisplatin (10 µM) | Decreased | |

| PES (20 µM) | Decreased | |

| Cisplatin + PES | Significantly Decreased vs. Single Agents | |

| In Vivo Tumor Volume (Xenograft) | Control | - |

| Cisplatin | Reduced | |

| PES | Reduced | |

| Cisplatin + PES | Significantly Reduced vs. Single Agents |

Data is based on a study using the Hsp70 inhibitor PES in HeLa cells and a nude mouse xenograft model.

Signaling Pathways and Mechanism of Action

Inhibition of Hsp70 by agents like YK5 disrupts the Hsp90 chaperone machinery, leading to the degradation of client oncoproteins such as HER2, Raf-1, and Akt.[1] This disruption sensitizes cancer cells to chemotherapy-induced apoptosis through several mechanisms:

-

Enhanced Apoptotic Signaling: Hsp70 can directly inhibit key components of the apoptotic cascade, including Apaf-1 and caspases. Inhibition of Hsp70 removes this protective shield, allowing for more efficient activation of apoptosis in response to DNA damage caused by chemotherapy.

-

Inhibition of Pro-Survival Pathways: Hsp70 is involved in the stabilization of proteins in pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.[4][5] By inhibiting Hsp70, the stability of key kinases in these pathways is compromised, reducing the cell's ability to withstand the stress induced by chemotherapeutic agents.

Caption: Hsp70 inhibition enhances chemotherapy-induced apoptosis.

Experimental Protocols

The following are generalized protocols based on published studies with Hsp70 inhibitors. These should be optimized for your specific cell lines, YK5 concentrations, and chemotherapy agents.

In Vitro Combination Studies

1. Cell Viability Assay (e.g., CCK8 or MTT)

This protocol is designed to determine the synergistic cytotoxic effect of an Hsp70 inhibitor and a chemotherapy agent.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, T47D, HeLa)

-

Complete cell culture medium

-

YK5 (or other Hsp70 inhibitor)

-

Chemotherapy agent (Doxorubicin, Cisplatin, or Paclitaxel)

-

96-well plates

-

CCK8 or MTT reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the Hsp70 inhibitor and the chemotherapy agent.

-

Treat cells with:

-

Hsp70 inhibitor alone at various concentrations.

-

Chemotherapy agent alone at various concentrations.

-

A combination of both agents at a constant ratio or varying concentrations.

-

Vehicle control (e.g., DMSO).

-

-

Incubate for 48-72 hours.

-

Add CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the IC50 values for each agent alone and analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI). A CI value less than 1 indicates a synergistic effect.[3]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synergistic Anticancer Activity of HSP70 Inhibitor and Doxorubicin in Gain-of-Function Mutated p53 Breast Cancer Cells | CoLab [colab.ws]

- 3. Synergistic Anticancer Activity of HSP70 Inhibitor and Doxorubicin in Gain-of-Function Mutated p53 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

Application Notes and Protocols for YK5-Induced Degradation of Onco-Proteins

For Researchers, Scientists, and Drug Development Professionals